Fluorohydroxyacetone
Description
Fluorohydroxyacetone (3-Fluoro-1-hydroxypropan-2-one) is a halogenated derivative of hydroxyacetone, characterized by a fluorine atom at the C3 position and a hydroxyl group at the C1 position. It is synthesized via oxidation of 1-benzoyloxy-3-fluoropropan-2-ol, followed by hydrolysis and deketalization steps .
Properties
CAS No. |
62522-70-7 |
|---|---|
Molecular Formula |
C3H5FO2 |
Molecular Weight |
92.07 g/mol |
IUPAC Name |
1-fluoro-3-hydroxypropan-2-one |
InChI |
InChI=1S/C3H5FO2/c4-1-3(6)2-5/h5H,1-2H2 |
InChI Key |
NNYGNUHHXCUDFL-UHFFFAOYSA-N |
SMILES |
C(C(=O)CF)O |
Canonical SMILES |
C(C(=O)CF)O |
Other CAS No. |
62522-70-7 |
Synonyms |
3-fluoro-1-hydroxypropan-2-one fluorohydroxyacetone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Haloacetone Derivatives
Fluorohydroxyacetone belongs to a family of haloacetones, including 3-chloro- and 3-bromopropan-2-one. Key differences arise from halogen electronegativity and atomic size:
- Reactivity : Fluorine’s high electronegativity enhances the electrophilicity of the carbonyl group in this compound compared to chloro/bromo analogs, influencing its alkylating capacity .
- Biological Activity : In BDF mice, this compound esters exhibit antitumor effects at lower doses (e.g., 1-(4-nitrobenzoyloxy)-3-fluoropropan-2-one at 10 mg/kg) compared to chloro/bromo analogs, which require higher doses for similar efficacy .
- Toxicity : this compound derivatives show reduced systemic toxicity in murine models relative to brominated counterparts, likely due to fluorine’s smaller atomic radius and metabolic stability .
Table 1: Comparison of Haloacetone Derivatives
Dihydroxyacetone (DHA)
Dihydroxyacetone (1,3-dihydroxypropan-2-one) is a triose sugar lacking halogen substituents. Key contrasts include:
- Chemical Functionality : DHA’s two hydroxyl groups make it highly hydrophilic, whereas this compound’s fluorine enhances lipophilicity, impacting membrane permeability .
- Applications : DHA is widely used in biochemical assays (e.g., DHAP detection in glycolysis ), whereas this compound is studied for targeted alkylation in cancer therapy .
Hexafluoroacetone (HFA)
Hexafluoroacetone (1,1,1,3,3,3-hexafluoro-2-propanone) is a fully fluorinated ketone with distinct properties:
- Synthesis : Produced via fluorination of acetone or ketone precursors, contrasting with this compound’s oxidation-based synthesis .
- Reactivity : HFA’s electron-withdrawing trifluoromethyl groups render it a strong Lewis acid, useful in polymer synthesis, whereas this compound’s reactivity is tailored for biomolecular alkylation .
- Hazards : HFA is highly toxic (causes pulmonary edema ), while this compound’s esters show selective cytotoxicity, sparing healthy tissues at therapeutic doses .
Fluoroacetamide
Fluoroacetamide (2-fluoroacetamide) is an amide derivative with a fluorine adjacent to a carbonyl group:
- Metabolic Fate : Fluoroacetamide is metabolized to fluoroacetate, a potent inhibitor of aconitase in the Krebs cycle, whereas this compound acts via membrane alkylation, avoiding direct interference with central metabolism .
- Toxicity : Fluoroacetamide’s systemic toxicity (LD₅₀ < 5 mg/kg in rodents) far exceeds this compound’s localized effects .
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